Methyl 2-((2,5-dimethylphenyl)amino)butanoate
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Overview
Description
Methyl 2-((2,5-dimethylphenyl)amino)butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a butanoate ester linked to an amino group substituted with a 2,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,5-dimethylphenyl)amino)butanoate typically involves the esterification of 2-((2,5-dimethylphenyl)amino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,5-dimethylphenyl)amino)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides.
Major Products
Hydrolysis: 2-((2,5-dimethylphenyl)amino)butanoic acid and methanol.
Reduction: 2-((2,5-dimethylphenyl)amino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((2,5-dimethylphenyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mechanism of Action
The mechanism of action of Methyl 2-((2,5-dimethylphenyl)amino)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The amino group may also interact with various receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((2,5-dimethylphenyl)methyl)amino)butanoate: Similar structure but with a methyl group on the amino nitrogen.
Methyl 2-((2,5-dimethylphenyl)amino)propanoate: Similar structure but with a propanoate ester instead of butanoate.
Uniqueness
Methyl 2-((2,5-dimethylphenyl)amino)butanoate is unique due to its specific substitution pattern on the phenyl ring and the presence of both ester and amino functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-(2,5-dimethylanilino)butanoate |
InChI |
InChI=1S/C13H19NO2/c1-5-11(13(15)16-4)14-12-8-9(2)6-7-10(12)3/h6-8,11,14H,5H2,1-4H3 |
InChI Key |
AFJGEBDFIXVYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)NC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
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